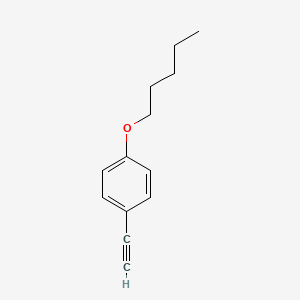

1-Eth-1-ynyl-4-(pentyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethynyl-4-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSWQHOPSDCVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379395 | |

| Record name | 1-eth-1-ynyl-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-16-4 | |

| Record name | 1-eth-1-ynyl-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Ethynyl-4-(pentyloxy)benzene

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic methodology for the preparation of 1-ethynyl-4-(pentyloxy)benzene, a valuable terminal alkyne intermediate in the fields of medicinal chemistry, materials science, and organic electronics. The core of this synthesis is a two-step sequence, commencing with the Williamson ether synthesis to produce a key precursor, followed by a palladium-catalyzed Sonogashira cross-coupling reaction. This document offers a detailed, step-by-step protocol, a thorough examination of the underlying reaction mechanisms, and a discussion of the critical experimental parameters that ensure a high-yielding and reproducible outcome. The intended audience includes researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous guide for the synthesis of functionalized aryl alkynes.

Introduction and Strategic Overview

1-Ethynyl-4-(pentyloxy)benzene is a disubstituted benzene derivative featuring a terminal alkyne and a pentyloxy group.[1][2][3][4][5][6][7] This unique combination of functional groups makes it a versatile building block. The terminal alkyne allows for a variety of subsequent transformations, most notably "click" chemistry, further Sonogashira couplings, and other carbon-carbon bond-forming reactions.[8] The pentyloxy chain imparts increased lipophilicity and can influence the material properties of resulting compounds, such as liquid crystals.

The synthetic strategy outlined herein is designed for efficiency and reliability. It avoids the use of harsh reagents and proceeds under relatively mild conditions. The overall transformation is divided into two primary stages:

-

Stage 1: Synthesis of the Aryl Halide Precursor. This involves the preparation of 1-iodo-4-(pentyloxy)benzene from a commercially available starting material. The choice of an iodide is strategic, as aryl iodides exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to their bromide or chloride counterparts.[9]

-

Stage 2: Sonogashira Cross-Coupling. This key step introduces the ethynyl group via a palladium- and copper-catalyzed reaction between the aryl iodide and a suitable acetylene source.[9][10][11]

This approach offers a logical and scalable pathway to the target molecule, with each step being well-established in the chemical literature.

Mechanistic Underpinnings and Rationale

Stage 1: Williamson Ether Synthesis of 1-Iodo-4-(pentyloxy)benzene

The synthesis of the aryl iodide precursor is achieved through a classic Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 4-iodophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of 1-bromopentane.

Key Considerations:

-

Choice of Base: A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the phenol without promoting side reactions.

-

Solvent: A polar aprotic solvent like acetone or DMF facilitates the dissolution of the reactants and promotes the SN2 reaction.

-

Leaving Group: Bromide is an excellent leaving group, ensuring a favorable reaction rate.

Stage 2: The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms.[9][10][12] The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[11] The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][12]

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (1-iodo-4-(pentyloxy)benzene), forming a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 1-ethynyl-4-(pentyloxy)benzene, and regenerate the Pd(0) catalyst.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Acid-Base Reaction: In the presence of a base (typically an amine), the terminal proton of the alkyne is removed, forming a copper acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.

Critical Parameters for Success:

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) is essential.

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[9]

-

Solvent: The reaction is often carried out in the amine base itself or in a solvent like THF or DMF.

-

Inert Atmosphere: To prevent oxidative side reactions and deactivation of the catalyst, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Iodo-4-(pentyloxy)benzene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Iodophenol | 220.01 | 10.0 g | 0.0454 |

| 1-Bromopentane | 151.04 | 8.24 g (6.81 mL) | 0.0545 |

| Potassium Carbonate | 138.21 | 9.42 g | 0.0682 |

| Acetone | 58.08 | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (10.0 g, 0.0454 mol), potassium carbonate (9.42 g, 0.0682 mol), and acetone (150 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopentane (6.81 mL, 0.0545 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-iodo-4-(pentyloxy)benzene as a colorless oil.

Stage 2: Synthesis of 1-Ethynyl-4-(pentyloxy)benzene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Iodo-4-(pentyloxy)benzene | 290.14 | 5.0 g | 0.0172 |

| Ethynyltrimethylsilane | 98.22 | 2.54 g (3.68 mL) | 0.0258 |

| PdCl2(PPh3)2 | 701.90 | 0.121 g | 0.000172 |

| Copper(I) Iodide (CuI) | 190.45 | 0.033 g | 0.000172 |

| Triethylamine | 101.19 | 50 mL | - |

| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |

| Potassium Carbonate | 138.21 | 3.57 g | 0.0258 |

| Methanol | 32.04 | 50 mL | - |

Procedure:

-

To a 250 mL Schlenk flask, add 1-iodo-4-(pentyloxy)benzene (5.0 g, 0.0172 mol), PdCl2(PPh3)2 (0.121 g, 1 mol%), and CuI (0.033 g, 1 mol%).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous THF (50 mL) and triethylamine (50 mL) via syringe.

-

Add ethynyltrimethylsilane (3.68 mL, 0.0258 mol) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure. The residue contains the silyl-protected alkyne.

-

Dissolve the residue in methanol (50 mL) and add potassium carbonate (3.57 g, 0.0258 mol).

-

Stir the mixture at room temperature for 2 hours to effect desilylation.

-

Remove the methanol under reduced pressure.

-

Add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-ethynyl-4-(pentyloxy)benzene as a pale yellow solid.

Visualization of the Synthetic Workflow and Mechanism

To aid in the conceptualization of the synthetic process, the following diagrams illustrate the overall workflow and the catalytic cycle of the Sonogashira reaction.

Caption: Overall synthetic workflow for 1-ethynyl-4-(pentyloxy)benzene.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Product Characterization Data

1-Ethynyl-4-(pentyloxy)benzene:

-

Molecular Formula: C13H16O[1]

-

Molecular Weight: 188.26 g/mol [1]

-

Appearance: Pale yellow solid

-

CAS Number: 79887-16-4[1]

Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts / Peaks |

| 1H NMR (CDCl3) | δ 7.40 (d, 2H), 6.85 (d, 2H), 3.95 (t, 2H), 3.00 (s, 1H), 1.80 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H) |

| 13C NMR (CDCl3) | δ 159.5, 133.5, 115.0, 114.5, 83.5, 77.0, 68.0, 29.0, 28.0, 22.5, 14.0 |

| IR (KBr, cm-1) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1250 (C-O stretch) |

Troubleshooting and Optimization

-

Low Yield in Stage 1: Ensure the potassium carbonate is finely ground and the acetone is anhydrous. Incomplete deprotonation or side reactions with water can reduce the yield.

-

Low Yield in Stage 2: The Sonogashira coupling is sensitive to oxygen. Ensure proper inert atmosphere techniques are used. The quality of the palladium catalyst is also crucial. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.

-

Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings.[13] It can be minimized by ensuring a strictly anaerobic environment and by using a slight excess of the aryl halide.

-

Incomplete Desilylation: If the desilylation step is slow, gentle heating or the use of a stronger base like tetrabutylammonium fluoride (TBAF) can be employed.[14]

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 1-ethynyl-4-(pentyloxy)benzene. By understanding the underlying mechanisms and adhering to the optimized experimental protocols, researchers can confidently synthesize this valuable intermediate for a wide range of applications in chemical synthesis and materials science. The use of the well-established Williamson ether synthesis and the powerful Sonogashira cross-coupling reaction makes this a robust and scalable procedure.

References

- 1. 1-Eth-1-ynyl-4-(pentyloxy)benzene | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-ETHYNYL-4-(PENTYLOXY)BENZENE | CAS 79887-16-4 [matrix-fine-chemicals.com]

- 5. This compound | CAS: 79887-16-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. scbt.com [scbt.com]

- 7. 79887-16-4 C13H16O this compound, CasNo.79887-16-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. byjus.com [byjus.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Ethynyl-4-(pentyloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of 1-ethynyl-4-(pentyloxy)benzene (CAS No. 79887-16-4), a key organic intermediate with significant applications in medicinal chemistry, materials science, and synthetic research. The document details the molecule's core physicochemical properties, provides validated, step-by-step protocols for its synthesis via Sonogashira cross-coupling, and outlines its expected spectroscopic signature for characterization. Furthermore, this guide explores the chemical reactivity of its terminal alkyne functionality, emphasizing its role as a versatile building block and its utility in modern synthetic methodologies such as click chemistry. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel molecular entities.

Molecular Overview and Physicochemical Properties

Nomenclature and Identifiers

1-Ethynyl-4-(pentyloxy)benzene is an aromatic compound characterized by a benzene ring substituted at the para positions with a terminal ethynyl group and a pentyloxy (amyloxy) ether group. This structure makes it a member of the terminal alkyne and aryl ether chemical classes.[1][2]

| Identifier | Value | Source(s) |

| IUPAC Name | 1-ethynyl-4-(pentyloxy)benzene | [1][3] |

| CAS Number | 79887-16-4 | [3][4][5] |

| Molecular Formula | C₁₃H₁₆O | [1][3] |

| Synonyms | 4-n-Pentyloxyphenylacetylene, 4-Pentoxyphenylacetylene, p-Ethynyl(pentyloxy)benzene | [3][4][5] |

| InChIKey | MKSWQHOPSDCVMS-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C#C | [1][5] |

Structural Features

The molecule's functionality is dictated by three primary components:

-

Aromatic Ring: Provides a rigid scaffold and participates in π-stacking interactions.

-

Pentyloxy Group (-OC₅H₁₁): A five-carbon alkyl ether chain that significantly increases the molecule's lipophilicity and can influence solubility and liquid crystalline properties in derivative materials.

-

Terminal Alkyne Group (-C≡CH): The primary site of chemical reactivity. The terminal proton is weakly acidic (pKa ≈ 25), and the triple bond is a high-energy, electron-rich system capable of undergoing a wide array of addition and coupling reactions.[2]

Physicochemical Data

The physical properties of 1-ethynyl-4-(pentyloxy)benzene are summarized below. Its high XLogP3 value confirms its nonpolar, hydrophobic nature.

| Property | Value | Source(s) |

| Molecular Weight | 188.26 g/mol | [3] |

| Boiling Point | 113-115 °C (at 2 mmHg) | [4] |

| Density | ~1.0 g/cm³ | [4] |

| Refractive Index | 1.511 | [4] |

| XLogP3 | 4.1 | [3][5] |

| Hydrogen Bond Donors | 0 | [5] |

| Polar Surface Area | 9.2 Ų | [3] |

Synthesis and Purification

The most efficient and common synthetic route to 1-ethynyl-4-(pentyloxy)benzene involves a two-step process: first, the synthesis of a halogenated precursor, followed by a palladium-catalyzed Sonogashira cross-coupling reaction. This approach offers high yields and functional group tolerance.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the target molecule at the C(sp²)-C(sp) bond, identifying an aryl halide and an acetylene source as the key synthons. The aryl halide, 1-bromo-4-(pentyloxy)benzene, can be readily prepared from 4-bromophenol via a Williamson ether synthesis.

Caption: Retrosynthetic pathway for 1-ethynyl-4-(pentyloxy)benzene.

Protocol 1: Synthesis of 1-Bromo-4-(pentyloxy)benzene

This procedure utilizes the Williamson ether synthesis, a classic and reliable method for preparing ethers from an alkoxide and a primary alkyl halide.[8]

Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of phenol). Stir until the phenol is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the potassium phenoxide nucleophile in situ. Acetone is a suitable polar aprotic solvent that facilitates the reaction without participating in it.

-

Alkyl Halide Addition: Add 1-bromopentane (1.1 eq) dropwise to the stirring suspension. Causality: A slight excess of the alkyl halide ensures complete consumption of the phenoxide. A dropwise addition helps control any potential exotherm.

-

Reaction Execution: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in diethyl ether, wash with 1M NaOH (to remove any unreacted phenol) followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

-

Purification: The crude 1-bromo-4-(pentyloxy)benzene can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6]

Methodology:

-

Inert Atmosphere: A 100 mL Schlenk flask is charged with 1-bromo-4-(pentyloxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.01-0.03 eq), and copper(I) iodide (CuI, 0.02-0.05 eq). The flask is sealed, evacuated, and backfilled with argon or nitrogen three times. Causality: An inert atmosphere is critical to prevent oxidative homocoupling (Glaser coupling) of the alkyne, an undesired side reaction, and to protect the catalysts from deactivation.[6]

-

Solvent and Reagent Addition: Anhydrous, degassed solvent (e.g., tetrahydrofuran or dioxane) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq) are added via syringe. Causality: The amine base is essential; it serves as a solvent, scavenges the HBr formed during the reaction, and helps deprotonate the terminal alkyne to form the reactive copper(I) acetylide intermediate.

-

Alkyne Addition: Ethynyltrimethylsilane (TMS-acetylene, 1.2 eq) is added via syringe, and the mixture is stirred at room temperature or gentle heat (40-60 °C) for 4-12 hours. The reaction is monitored by TLC or GC-MS.

-

Deprotection: Upon completion, the reaction is cooled. A solution of potassium carbonate (2.0 eq) in methanol is added to the flask, and the mixture is stirred at room temperature for 1-2 hours. Causality: TMS-acetylene is often used as a stable, less hazardous substitute for acetylene gas. The silyl group must be removed post-coupling. A mild base like K₂CO₃ in methanol efficiently cleaves the silicon-carbon bond to reveal the terminal alkyne.

-

Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove catalyst residues. The filtrate is concentrated, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The final product, 1-ethynyl-4-(pentyloxy)benzene, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthetic Workflow Visualization

Caption: Step-by-step workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. Based on its structure and data from analogous compounds[9][10], the following spectroscopic data are expected.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Alkyne C-H | δ 3.0-3.2 ppm (s, 1H) |

| Aromatic C-H (ortho to -OR) | δ 6.8-6.9 ppm (d, 2H) | |

| Aromatic C-H (ortho to -C≡CH) | δ 7.3-7.4 ppm (d, 2H) | |

| Methylene (-OCH₂-) | δ 3.9-4.0 ppm (t, 2H) | |

| Pentyloxy Chain (-CH₂-)₃ | δ 1.3-1.8 ppm (m, 6H) | |

| Terminal Methyl (-CH₃) | δ 0.9-1.0 ppm (t, 3H) | |

| ¹³C NMR | Alkyne Carbon (≡CH) | δ ~77 ppm |

| Alkyne Carbon (-C≡) | δ ~83 ppm | |

| Aromatic Carbon (C-OR) | δ ~160 ppm | |

| Aromatic Carbon (C-C≡) | δ ~114 ppm | |

| Aromatic Carbons (CH) | δ ~134 ppm, ~115 ppm | |

| Pentyloxy Chain Carbons | δ ~68, 29, 28, 22, 14 ppm | |

| IR Spectroscopy | Alkyne ≡C-H Stretch | ~3300 cm⁻¹ (sharp, strong) |

| Alkyne C≡C Stretch | ~2110 cm⁻¹ (sharp, weak-medium) | |

| Aromatic C-H Stretch | ~3050 cm⁻¹ | |

| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | |

| Aryl Ether C-O Stretch | ~1250 cm⁻¹ (strong) | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 188.12 |

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1-ethynyl-4-(pentyloxy)benzene is primarily derived from the versatility of its terminal alkyne group.

The Terminal Alkyne: A Versatile Functional Group

-

Deprotonation: The terminal proton can be removed by a strong base (e.g., n-BuLi) to form a lithium acetylide. This powerful nucleophile can react with a wide range of electrophiles (aldehydes, ketones, alkyl halides) to build more complex molecular architectures.

-

Hydration: Markovnikov hydration (catalyzed by Hg²⁺) would yield a methyl ketone, while anti-Markovnikov hydration (via hydroboration-oxidation) would produce an aldehyde.

-

Coupling Reactions: It can undergo further cross-coupling reactions, such as a second Sonogashira coupling, to generate symmetrical or unsymmetrical diynes, which are valuable components in conjugated polymers and materials.[11][12]

Utility in "Click" Chemistry

The terminal alkyne is a key participant in bioorthogonal "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. These reactions are highly efficient, stereospecific, and proceed under mild conditions, making them ideal for drug development applications like bioconjugation, target identification, and the synthesis of polymer-drug conjugates.[13][14] The thiol-yne reaction, for example, can be initiated by UV light to rapidly form cross-linked networks, useful for creating hydrogels or biocompatible materials.[13]

Role as a Synthetic Intermediate

The compound serves as a valuable building block. The pentyloxy group provides lipophilicity, which can be crucial for tuning the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes. The rigid alkyne linker can be used to position other pharmacophores at a specific distance and orientation.

Caption: Potential synthetic applications of the target molecule.

Safety and Handling

-

Handling: 1-Ethynyl-4-(pentyloxy)benzene should be handled in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Hazards: While specific toxicity data is limited, compounds of this class are generally considered to be irritants. Avoid contact with skin and eyes and prevent inhalation of vapors.

Conclusion

1-Ethynyl-4-(pentyloxy)benzene is a synthetically valuable intermediate whose chemical properties are dominated by its terminal alkyne functionality. Its straightforward, high-yield synthesis via Williamson etherification followed by Sonogashira coupling makes it readily accessible. The compound's reactivity profile allows for its use in a wide range of transformations, including click chemistry, nucleophilic additions, and further coupling reactions. These features, combined with the lipophilic character imparted by the pentyloxy group, establish 1-ethynyl-4-(pentyloxy)benzene as a versatile and important building block for researchers in drug discovery, materials science, and synthetic organic chemistry.

References

- 1. 1-ETHYNYL-4-(PENTYLOXY)BENZENE | CAS 79887-16-4 [matrix-fine-chemicals.com]

- 2. Alkyne - Wikipedia [en.wikipedia.org]

- 3. 1-Eth-1-ynyl-4-(pentyloxy)benzene | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 1-Ethoxy-4-ethynylbenzene | C10H10O | CID 2775124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Arylation of Terminal Alkynes - ChemistryViews [chemistryviews.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. par.nsf.gov [par.nsf.gov]

1-Eth-1-ynyl-4-(pentyloxy)benzene CAS number 79887-16-4

An In-depth Technical Guide to 1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS 79887-16-4)

This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of advanced organic materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and potential applications of this versatile molecule, with a focus on the underlying scientific principles and practical laboratory methodologies.

Molecular Overview and Physicochemical Properties

This compound, also known as 4-pentyloxyphenylacetylene, is an aromatic organic compound characterized by a phenyl ring substituted with a terminal alkyne (ethynyl group) and a pentyloxy group.[1][2] This unique structure, featuring a rigid phenylacetylene core and a flexible alkoxy chain, makes it a valuable building block, particularly in the field of liquid crystals and functional organic materials.[3][4]

Table 1: Physicochemical Properties of this compound [1][5]

| Property | Value |

| CAS Number | 79887-16-4 |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol |

| Boiling Point | 113-115°C at 2 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Refractive Index | 1.511 |

| XLogP3 | 4.44 |

| Topological Polar Surface Area | 9.2 Ų |

Synthesis Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial preparation of a halogenated precursor, 4-(pentyloxy)iodobenzene, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene source, and subsequent deprotection. This strategy is favored for its high efficiency and functional group tolerance.

Step 1: Synthesis of 4-(Pentyloxy)iodobenzene via Williamson Ether Synthesis

The initial step involves the synthesis of the key intermediate, 4-(pentyloxy)iodobenzene. The Williamson ether synthesis is the classic and most reliable method for this transformation, reacting the phenoxide of 4-iodophenol with an alkyl halide (1-bromopentane).[6][7][8] The choice of a strong base like potassium carbonate is crucial for the deprotonation of the weakly acidic 4-iodophenol, thereby generating the nucleophilic phenoxide ion. Acetone is a suitable solvent due to its polarity and appropriate boiling point for this reaction.

Experimental Protocol: Synthesis of 4-(Pentyloxy)iodobenzene

-

To a solution of 4-iodophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(pentyloxy)iodobenzene.

Step 2: Sonogashira Coupling and Deprotection

The core of the synthesis is the Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[9][10] In this case, 4-(pentyloxy)iodobenzene is coupled with ethynyltrimethylsilane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The reaction is catalyzed by a palladium complex, typically Pd(PPh₃)₂Cl₂, with copper(I) iodide as a co-catalyst and an amine base like triethylamine to neutralize the hydrogen iodide formed during the reaction.

Following the coupling, the TMS group is removed under mild conditions. Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for this deprotection due to the high affinity of fluoride for silicon.[10] Alternatively, a milder and more economical method using potassium carbonate in methanol can also be employed.

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-(pentyloxy)iodobenzene (1 equivalent) in a suitable solvent such as THF or a toluene/water mixture, add ethynyltrimethylsilane (1.2 equivalents).

-

Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents) to the reaction mixture.

-

Add triethylamine (2 equivalents) and degas the mixture with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude intermediate, 1-((4-(pentyloxy)phenyl)ethynyl)trimethylsilane, by column chromatography.

-

For deprotection, dissolve the purified intermediate in THF and add TBAF (1 M in THF, 1.1 equivalents) at 0°C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound as a colorless to light yellow liquid.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule.

Table 2: 1H and 13C NMR Data for this compound (in CDCl₃)

| 1H NMR (ppm) | Assignment | 13C NMR (ppm) | Assignment |

| 7.44-7.46 (m, 2H) | Ar-H | 159.2 | Ar-C-O |

| 7.28-7.35 (m, 3H) | Ar-H | 133.0 | Ar-C |

| 6.85-6.88 (m, 2H) | Ar-H | 123.7 | Ar-C |

| 3.97 (t, J = 6.5 Hz, 2H) | -OCH₂- | 115.1 | Ar-C |

| 1.77-1.82 (m, 2H) | -OCH₂CH₂- | 114.5 | Ar-C |

| 1.35-1.45 (m, 4H) | -CH₂CH₂CH₂- | 89.5 | C≡CH |

| 0.93 (t, J = 7.0 Hz, 3H) | -CH₃ | 88.0 | C≡CH |

| 68.1 | -OCH₂- | ||

| 28.9 | -OCH₂CH₂- | ||

| 28.2 | -CH₂CH₂CH₃ | ||

| 22.5 | -CH₂CH₃ | ||

| 14.0 | -CH₃ |

Note: The provided NMR data is based on a related synthesis and may show slight variations depending on the specific experimental conditions and solvent used.[11]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: Expected characteristic peaks include a sharp absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, a peak around 2100 cm⁻¹ for the C≡C stretch, and strong absorptions in the 1250-1000 cm⁻¹ region for the C-O stretch of the ether linkage.

-

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188.27, corresponding to the molecular weight of the compound.

Applications in Materials Science: A Precursor for Liquid Crystals

Phenylacetylene derivatives are of significant interest in materials science due to their rigid, linear structure, which is a key requirement for the formation of liquid crystalline phases.[3][4] The presence of a flexible alkoxy chain, such as the pentyloxy group in this compound, helps to lower the melting point and promote the formation of mesophases over a wider temperature range.

This molecule can be used as a key component in the synthesis of more complex liquid crystal molecules, such as those with extended aromatic cores, which exhibit high birefringence and are useful in advanced display technologies.[14] The terminal alkyne group also offers a reactive handle for further functionalization, allowing for the creation of a diverse library of liquid crystalline materials with tailored properties.

Safety and Handling

While specific toxicological data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.[5] Based on the safety data sheets of similar compounds, the following precautions are recommended:[1][6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile organic intermediate with significant potential in the development of advanced materials, particularly liquid crystals. Its synthesis, primarily through a robust Sonogashira coupling protocol, is well-established and accessible. The unique combination of a rigid aromatic core and a flexible alkyl chain provides a molecular scaffold that can be readily incorporated into more complex structures with tailored optoelectronic properties. As the demand for high-performance materials continues to grow, the importance of well-characterized building blocks like this compound will undoubtedly increase.

References

- 1. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-Ethynyl-4-pentylbenzene | C13H16 | CID 2775131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. francis-press.com [francis-press.com]

- 7. francis-press.com [francis-press.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Benzene, 1-ethynyl-4-methyl- [webbook.nist.gov]

- 10. Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Eth-1-ynyl-4-(pentyloxy)benzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Eth-1-ynyl-4-(pentyloxy)benzene, a versatile aromatic alkyne of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore a detailed and validated synthetic protocol via the Sonogashira coupling reaction, outline rigorous analytical methods for its characterization, and discuss its current and potential applications in drug development. This document is intended to serve as a practical resource, blending established theoretical principles with actionable experimental insights to empower researchers in their scientific endeavors.

Introduction: The Significance of Arylalkynes in Modern Chemistry

Arylalkynes, a class of organic compounds characterized by a direct bond between an aromatic ring and an alkyne functional group, are pivotal building blocks in contemporary chemical synthesis. Their rigid, linear geometry and electron-rich triple bond confer unique properties that are exploited in the construction of complex molecular architectures. This compound, with its terminal alkyne and pentyloxy-substituted phenyl ring, is a prime example of this class. The pentyloxy group enhances lipophilicity, a critical parameter in drug design for modulating pharmacokinetic profiles, while the terminal alkyne provides a reactive handle for a multitude of chemical transformations. This guide will focus on elucidating the key aspects of this compound, from its synthesis to its potential as a valuable intermediate in the development of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 188.27 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₆O | [2][3][4] |

| CAS Number | 79887-16-4 | [2][3][4] |

| IUPAC Name | 1-ethynyl-4-(pentyloxy)benzene | [2][5] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Boiling Point | 113-115 °C at 2 mmHg | [4] |

| LogP (XLogP3) | 4.1 - 4.44 | [1][4] |

| PSA (Polar Surface Area) | 9.2 Ų | [4][5] |

The molecular weight of 188.27 g/mol is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.[1][2][3] The calculated LogP value suggests that the compound is highly lipophilic, which has important implications for its solubility and potential to cross biological membranes.

Synthesis of this compound via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, offers a reliable and efficient route to this compound.

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-iodo-4-(pentyloxy)benzene). Concurrently, the copper(I) salt reacts with the terminal alkyne (ethynylbenzene) in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst. The choice of a mild base, typically an amine, is crucial to facilitate the deprotonation of the alkyne and to neutralize the hydrogen halide byproduct.[6]

Experimental Workflow: A Validated Protocol

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

1-Iodo-4-(pentyloxy)benzene

-

Ethynylbenzene (or trimethylsilylacetylene followed by deprotection)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous toluene or THF

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under a stream of inert gas. This is critical to prevent the oxidation of the palladium(0) catalyst and the homocoupling of the alkyne.

-

Reagent Addition: To the flask, add 1-iodo-4-(pentyloxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base: Add anhydrous toluene and triethylamine (3.0 eq). The amine acts as both a base and a solvent.

-

Alkyne Addition: Add ethynylbenzene (1.2 eq) dropwise to the stirred solution. An excess of the alkyne is used to ensure complete consumption of the aryl iodide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will provide information about the number and chemical environment of the protons. Expect to see characteristic signals for the aromatic protons, the acetylenic proton (a sharp singlet), and the aliphatic protons of the pentyloxy group.

-

¹³C NMR: This will confirm the presence of all 13 carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 188.27.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups. Look for the characteristic C≡C-H stretch of the terminal alkyne around 3300 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹.

Applications in Drug Development

The structural motifs present in this compound make it a valuable intermediate in drug discovery.

"Click" Chemistry

The terminal alkyne is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile conjugation of the arylalkyne scaffold to other molecules containing an azide group, such as biomolecules or drug delivery vectors.

Lead Optimization

The pentyloxy-substituted phenyl ring can be incorporated into lead compounds to fine-tune their pharmacological properties. The lipophilic pentyloxy chain can enhance membrane permeability and oral bioavailability, while the aromatic ring can participate in π-stacking interactions with biological targets.

Synthesis of Biologically Active Compounds

Arylalkynes are precursors to a wide range of biologically active heterocycles. The alkyne functionality can be transformed through various cyclization reactions to generate complex molecular frameworks with potential therapeutic applications.

The following diagram illustrates the central role of this compound as a building block.

Caption: Potential applications of this compound in chemical synthesis.

Conclusion

This compound is a valuable and versatile chemical entity with a well-defined set of physicochemical properties. Its synthesis via the robust Sonogashira coupling is efficient and scalable. The presence of a terminal alkyne and a lipophilic side chain makes it an attractive building block for medicinal chemists and material scientists. This guide has provided a comprehensive, technically grounded overview to facilitate its synthesis, characterization, and application in innovative research and development projects.

References

A Technical Guide to 1-Ethynyl-4-(pentyloxy)benzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1-ethynyl-4-(pentyloxy)benzene (CAS 79887-16-4), a key arylacetylene intermediate in synthetic and medicinal chemistry. We address the compound's nomenclature, detailing its structural features and physicochemical properties. The core of this document is a comprehensive, two-step synthetic strategy starting from 4-bromophenol, encompassing a Williamson ether synthesis followed by a palladium/copper-catalyzed Sonogashira coupling. We elucidate the mechanistic underpinnings of these reactions, offering a rationale for reagent selection and reaction conditions. A detailed, field-tested experimental protocol is provided, alongside a full characterization data set (¹H NMR, ¹³C NMR, IR) to ensure product validation. Finally, the guide explores the utility of this versatile building block in the development of advanced materials and as a precursor for active pharmaceutical ingredients (APIs), particularly in the construction of complex molecular scaffolds.

Introduction and Nomenclature

The compound with the Chemical Abstracts Service (CAS) number 79887-16-4 is a disubstituted aromatic molecule of significant interest in organic synthesis. While sometimes referred to by the synonym "1-Eth-1-ynyl-4-(pentyloxy)benzene," the correct and preferred IUPAC name is 1-ethynyl-4-(pentyloxy)benzene .[1][2][3] This name accurately describes its structure: a benzene ring substituted at the 1-position with an ethynyl group (-C≡CH) and at the 4-position with a pentyloxy group (-O-(CH₂)₄CH₃).

This molecule belongs to the class of arylacetylenes, which are crucial building blocks in medicinal chemistry and materials science.[4] The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably carbon-carbon bond-forming reactions, while the pentyloxy group imparts increased lipophilicity and can influence the molecule's solubility and electronic properties.[4] Its utility is primarily as a synthetic intermediate for more complex molecular architectures.[3][4][5]

Molecular Structure:

Retrosynthetic Analysis and Strategic Approach

The synthesis of 1-ethynyl-4-(pentyloxy)benzene is most logically approached by disconnecting the molecule at two key bonds: the ether linkage and the aryl-alkyne bond. This retrosynthetic analysis suggests a convergent synthesis starting from a commercially available substituted phenol.

A robust and widely-used strategy involves two sequential, high-yielding reactions:

-

Williamson Ether Synthesis: To form the pentyloxy group on the aromatic ring. This involves the Sₙ2 reaction of a phenoxide with an alkyl halide.[6][7]

-

Sonogashira Coupling: To install the terminal ethynyl group. This is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.[8][9][10]

This sequence is chosen for its reliability, functional group tolerance, and the commercial availability of the necessary precursors. The workflow is designed to first install the stable ether linkage, followed by the more sensitive alkyne moiety.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. 79887-16-4 C13H16O this compound, CasNo.79887-16-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 1-Eth-1-ynyl-4-(pentyloxy)benzene

This guide provides a comprehensive analysis of the solubility characteristics of 1-Eth-1-ynyl-4-(pentyloxy)benzene, a molecule of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with actionable experimental protocols, this document aims to serve as a foundational resource for understanding and applying the solubility properties of this compound.

Executive Summary

This compound is an organic molecule characterized by a terminal alkyne and a pentyloxy ether group attached to a benzene ring. Its structure suggests a predominantly nonpolar character, which dictates its solubility behavior. This guide will delve into the theoretical underpinnings of its solubility, predicting its behavior in a range of solvents, and provide detailed methodologies for empirical determination. Understanding the solubility of this compound is a critical first step in its handling, formulation, and potential application in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure is paramount to predicting its solubility. This compound possesses a distinct architecture that informs its interaction with various solvents.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O | PubChem[1] |

| Molecular Weight | 188.26 g/mol | PubChem[1] |

| CAS Number | 79887-16-4 | PubChem[1] |

| Boiling Point | 113-115°C at 2 mmHg | ECHEMI[2] |

| XLogP3 | 4.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 (the ether oxygen) | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | PubChem[1] |

The high XLogP3 value of 4.1 strongly indicates a lipophilic, or fat-loving, nature, suggesting poor solubility in water and good solubility in nonpolar organic solvents. The single hydrogen bond acceptor (the ether oxygen) and lack of hydrogen bond donors further support this prediction. The small topological polar surface area also points towards low aqueous solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle is governed by the intermolecular forces between solute and solvent molecules. The dissolution process is a thermodynamic equilibrium, influenced by both enthalpy and entropy changes.[3][4]

3.1 Intermolecular Forces at Play

The solubility of this compound is determined by the balance of the following intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): As a molecule with a significant nonpolar hydrocarbon component (the benzene ring and the pentyloxy chain), London dispersion forces will be the predominant intermolecular interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The ether linkage introduces a slight dipole moment to the molecule, allowing for weak dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, allowing for weak interactions with protic solvents. However, the absence of a hydrogen bond donor significantly limits its ability to form strong hydrogen bonds.

3.2 Hansen Solubility Parameters (HSP) Analysis

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6][7] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] The principle is that substances with similar HSP values are likely to be miscible.

While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[5][9] Based on its structure, the molecule is expected to have a relatively high δD, a low to moderate δP, and a low δH.

Predicted Solubility based on HSP:

-

High Solubility: In solvents with similar HSP profiles, such as aromatic hydrocarbons (toluene, xylene), chlorinated solvents (dichloromethane, chloroform), and some ethers (diethyl ether, tetrahydrofuran).

-

Moderate Solubility: In polar aprotic solvents with moderate δP values (acetone, ethyl acetate).

-

Low to Negligible Solubility: In highly polar protic solvents like water and, to a lesser extent, short-chain alcohols (methanol, ethanol), where strong hydrogen bonding networks dominate.

Predicted Solubility in Common Solvents

Based on the theoretical analysis, the following solubility profile is predicted for this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High | Dominated by London dispersion forces, matching the long alkyl chain and aromatic ring. |

| Nonpolar Aromatic | Toluene, Benzene | Very High | "Like dissolves like" principle is strongly applicable due to the shared aromatic character. |

| Halogenated | Dichloromethane, Chloroform | Very High | Effective at solvating a wide range of organic molecules, including those with moderate polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether functional group of the solvent can interact favorably with the ether in the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone allows for some interaction, but the nonpolar character of the solute is significant. |

| Esters | Ethyl Acetate | Moderate | Similar to ketones, a balance of polar and nonpolar interactions will determine solubility. |

| Alcohols (Protic) | Methanol, Ethanol | Low to Moderate | The hydrogen bonding network of the alcohol is disrupted by the nonpolar solute, making dissolution less favorable. Solubility will likely increase with the alkyl chain length of the alcohol. |

| Highly Polar Protic | Water | Very Low / Insoluble | The high lipophilicity (XLogP3 = 4.1) and lack of strong hydrogen bonding capabilities lead to poor miscibility with water. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are effective at solvating a wide range of organic compounds due to their high polarity and ability to engage in dipole-dipole interactions. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining precise solubility data. The following section outlines the standard protocols for quantifying the solubility of this compound.

5.1 The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[10] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. A controlled temperature water bath or incubator shaker is recommended.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

Experimental Workflow Diagram:

Caption: Workflow for the shake-flask method of solubility determination.

5.2 Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility.[11] The shake-flask method determines thermodynamic solubility, which is the true equilibrium solubility. Kinetic solubility, often measured in high-throughput screening, is the concentration at which a compound precipitates from a solution when added from a stock solution (often in DMSO). Kinetic solubility values are typically higher than thermodynamic solubility but can be influenced by the experimental conditions. For drug development, understanding both is crucial.

Factors Influencing Solubility

Several external factors can influence the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][12][13] However, this relationship should be determined experimentally. The van 't Hoff equation can be used to describe the temperature dependence of solubility.[4]

-

pH: As this compound is a neutral molecule and does not have ionizable functional groups, its solubility is expected to be independent of pH.

-

Presence of Co-solvents: The solubility in a given solvent can be significantly altered by the addition of a co-solvent. For instance, adding a small amount of a highly soluble solvent like THF to a less effective solvent like ethanol could increase the overall solubility.

Relevance in a Drug Development Context

In the context of drug development, solubility is a critical parameter that influences a compound's bioavailability and formulation.[14][15] The poor aqueous solubility predicted for this compound would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, assuming it has therapeutic potential.[15] This would necessitate the use of solubility enhancement techniques for oral drug delivery.

ICH and USP Guidelines:

The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide guidelines for the characterization of drug substances, including solubility.[10][14][16][17] According to these guidelines, the solubility of a new chemical entity should be determined across a physiologically relevant pH range (typically pH 1.2 to 6.8).[10] While pH is not expected to affect the solubility of this compound, this is a standard requirement.

Conclusion

This compound is a lipophilic molecule with predicted high solubility in nonpolar organic solvents and poor solubility in aqueous media. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and physicochemical properties. Furthermore, it has outlined a detailed experimental protocol for the empirical determination of its solubility. For researchers and drug development professionals, a comprehensive understanding of this compound's solubility is a critical prerequisite for its effective use in any application.

References

- 1. This compound | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Video: Solubility - Concept [jove.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. uspnf.com [uspnf.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Solubility [chem.fsu.edu]

- 14. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. database.ich.org [database.ich.org]

discovery and history of alkoxy-substituted phenylacetylenes

An In-Depth Technical Guide to the Discovery and History of Alkoxy-Substituted Phenylacetylenes

Introduction: From Curiosity to Cornerstone

Alkoxy-substituted phenylacetylenes represent a class of organic molecules that have evolved from laboratory curiosities to indispensable building blocks in modern science. Characterized by a phenyl ring and an acetylene (ethynyl) group, their defining feature is the presence of one or more alkoxy (-OR) groups on the aromatic ring. This functionalization imparts unique electronic and steric properties, profoundly influencing the molecule's reactivity, solubility, and supramolecular assembly.

The journey of these compounds mirrors the broader evolution of organic synthesis. Early methods were often harsh and limited in scope, but the advent of transition-metal-catalyzed cross-coupling reactions revolutionized the field. Today, alkoxy-substituted phenylacetylenes are critical components in the development of advanced materials, including liquid crystals, organic semiconductors, and functional polymers, and serve as versatile scaffolds in medicinal chemistry and drug discovery. This guide traces their historical development, details the key synthetic innovations, and explores the applications that underscore their scientific importance.

Part 1: Foundational Syntheses of the Phenylacetylene Core

Before the targeted synthesis of substituted derivatives became routine, chemists developed fundamental methods to construct the parent phenylacetylene molecule. These early techniques, primarily based on elimination reactions, laid the groundwork for future advancements.

The most common approaches involved the dehydrohalogenation of styrene derivatives. Treating styrene dibromide or β-bromostyrene with a strong base, such as molten potassium hydroxide or sodium amide in liquid ammonia, would induce a double elimination to form the alkyne.[1][2][3] While effective for the parent compound, these methods were often incompatible with sensitive functional groups and required harsh reaction conditions, limiting their utility for creating more complex, substituted analogs.

A typical laboratory preparation from this era is the treatment of β-bromostyrene with molten potassium hydroxide at temperatures exceeding 200°C.[1] The phenylacetylene product, being more volatile, would distill directly from the reaction mixture.[1] These protocols, while historically significant, highlighted the need for milder and more versatile synthetic strategies.

Part 2: The Dawn of a New Era - Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions marked a turning point, enabling the direct and efficient formation of carbon-carbon bonds between aryl groups and alkynes.

The Castro-Stephens Coupling: A Seminal Discovery

In 1963, Charles E. Castro and Robert D. Stephens reported a groundbreaking reaction that coupled a pre-formed copper(I) acetylide with an aryl halide in a solvent like hot pyridine.[4][5][6] This was one of the first reliable methods for the direct synthesis of disubstituted alkynes and, by extension, functionalized phenylacetylenes.

The reaction proceeds by the nucleophilic attack of the copper acetylide on the aryl halide. While a significant advance, the Castro-Stephens coupling required stoichiometric amounts of the copper acetylide and often demanded high temperatures, which could limit its application with thermally sensitive substrates.[4][6] Despite these limitations, it demonstrated the power of metal-mediated C(sp)-C(sp²) bond formation and paved the way for more advanced catalytic systems.

The Sonogashira Coupling: A Paradigm Shift in Synthesis

The true revolution arrived in 1975 when Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara developed what is now known as the Sonogashira coupling.[7][8] This reaction couples a terminal alkyne with an aryl or vinyl halide using a dual-catalyst system: a palladium(0) complex and a copper(I) salt (typically CuI) in the presence of an amine base.[7][8][9]

The genius of the Sonogashira coupling lies in its synergistic catalytic cycles. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form the reactive copper acetylide in situ. A transmetalation step then transfers the acetylide group to the palladium center, which subsequently undergoes reductive elimination to yield the final product and regenerate the active palladium(0) catalyst.[9]

This innovation offered profound advantages over the Castro-Stephens reaction:

-

Mild Conditions: Reactions can often be performed at room temperature.[7]

-

Catalytic Copper: Only a catalytic amount of the copper salt is needed.

-

High Yields & Functional Group Tolerance: The reaction is highly efficient and compatible with a wide array of functional groups, making it the gold-standard for synthesizing complex molecules like alkoxy-substituted phenylacetylenes.[7][10]

Part 3: Modern Synthetic Protocols

The reliability of the Sonogashira coupling and other modern methods allows for the strategic synthesis of diverse alkoxy-substituted phenylacetylenes. Two primary pathways are commonly employed, starting from either hydroxy-substituted arenes or alkoxy-substituted aldehydes.

Workflow 1: Williamson Ether Synthesis Followed by Sonogashira Coupling

This is arguably the most versatile and widely used approach, offering excellent control over the alkoxy chain structure. The synthesis begins with a readily available hydroxy-substituted aryl halide.

Experimental Protocol:

-

Alkylation (Williamson Ether Synthesis):

-

Dissolve the starting phenol (e.g., 4-iodophenol) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a base (e.g., potassium carbonate, K₂CO₃) to deprotonate the hydroxyl group, forming the phenoxide.

-

Add the desired alkyl halide (e.g., 1-bromododecane) and heat the mixture (e.g., at 80°C) until the reaction is complete, as monitored by TLC.

-

Perform an aqueous workup to remove salts and purify the resulting alkoxy-substituted aryl halide by column chromatography or recrystallization.[11]

-

-

Cross-Coupling (Sonogashira Reaction):

-

To a solution of the alkoxy-substituted aryl halide in a suitable solvent (e.g., THF/triethylamine), add the terminal alkyne (e.g., phenylacetylene or trimethylsilylacetylene).

-

Add the catalysts: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere (N₂ or Ar) until completion.

-

Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the final product by column chromatography.[12]

-

-

(Optional) Deprotection: If trimethylsilylacetylene was used, the TMS protecting group is easily removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to yield the terminal alkyne.[2]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 5. Castro-Stephens Coupling [drugfuture.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1-Ethynyl-4-(pentyloxy)benzene

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 1-Ethynyl-4-(pentyloxy)benzene (CAS No. 79887-16-4). Designed for researchers, chemists, and drug development professionals, this guide synthesizes available data with established safety principles to ensure procedural integrity and personal safety in the laboratory. Given the limited specific toxicological data for this compound, a proactive safety approach, grounded in the analysis of its structural motifs—a terminal alkyne and a substituted benzene ring—is essential.

Section 1: Compound Identification and Physicochemical Profile

1-Ethynyl-4-(pentyloxy)benzene is an organic compound often utilized as a building block or intermediate in the synthesis of more complex molecules, including bulk drug intermediates.[1] A thorough understanding of its physical and chemical properties is the foundation of a robust safety assessment.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source |

| CAS Number | 79887-16-4 | [2][3] |

| Molecular Formula | C₁₃H₁₆O | [1] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| IUPAC Name | 1-ethynyl-4-(pentyloxy)benzene | [3] |

| Common Synonyms | 4-n-Pentoxyphenylacetylene, 4-Pentoxyphenylacetylene | [1][2][3] |

| SMILES | CCCCCOC1=CC=C(C=C1)C#C | [3] |

| InChIKey | MKSWQHOPSDCVMS-UHFFFAOYSA-N | [1][3] |

Table 2: Physicochemical Properties

| Property | Value | Implication for Handling | Source |

| Boiling Point | 113-115°C at 2 mmHg | Low volatility under standard conditions, but vapor pressure will increase with heating. | [1] |

| Density | 1.0 ± 0.1 g/cm³ | Similar density to water. | [1] |

| XLogP3 | 4.1 - 4.4 | Indicates high lipophilicity, suggesting potential for absorption through the skin and bioaccumulation. | [1][2][3] |

| Hydrogen Bond Donor Count | 0 | Not a proton donor. | [2] |

| Hydrogen Bond Acceptor Count | 1 | The ether oxygen can act as a hydrogen bond acceptor. | [2] |

| Topological Polar Surface Area | 9.2 Ų | Low polarity, consistent with its lipophilicity. | [2] |

Section 2: Hazard Assessment - A Proactive, Structure-Based Approach

2.1 Analysis of Structural Analogues

Structurally similar compounds consistently exhibit a profile of irritation.

-

1-Ethynyl-4-isopropoxy-benzene is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[4]

-

1-Ethynyl-4-methoxybenzene and 1-Ethynyl-4-nitrobenzene are known to cause skin and serious eye irritation.[5][6]

-

1-Ethynyl-4-fluorobenzene is also noted to cause skin, eye, and respiratory irritation.

2.2 Inherent Hazards of the Core Structure

-

Benzene Moiety: The presence of a benzene ring necessitates caution. Benzene itself is a known human carcinogen, with chronic exposure linked to blood disorders such as aplastic anemia and leukemia.[7][8] While substitution can alter toxicological properties, the fundamental hazard associated with the aromatic ring should not be disregarded.

-

Terminal Alkyne: The ethynyl group is a high-energy functional group. While this specific compound is not known to be shock-sensitive, terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). This reactivity must be considered in experimental design and equipment selection.

Based on this analysis, it is prudent to handle 1-Ethynyl-4-(pentyloxy)benzene as, at a minimum, a substance that is harmful if swallowed and causes skin, eye, and respiratory tract irritation.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, prioritizing engineering and administrative controls over sole reliance on PPE. This hierarchy is a cornerstone of modern laboratory safety.

References

- 1. echemi.com [echemi.com]

- 2. 1-Eth-1-ynyl-4-(pentyloxy)benzene | C13H16O | CID 2775119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. aksci.com [aksci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gov.uk [gov.uk]

- 8. epa.gov [epa.gov]

Introduction: The Role of 1-Eth-1-ynyl-4-(pentyloxy)benzene in Modern Synthesis

An In-Depth Technical Guide to the Commercial Supply of 1-Eth-1-ynyl-4-(pentyloxy)benzene

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its synthesis, commercial availability, quality control, and applications. As a key building block in organic synthesis, understanding the procurement and validation of this compound is critical for experimental success.

This compound (CAS No. 79887-16-4) is an aromatic alkyne, a class of compounds that serve as versatile intermediates in organic chemistry.[1] Its structure, featuring a terminal alkyne and a pentyloxy-substituted phenyl ring, offers two key points of reactivity: the carbon-carbon triple bond and the aromatic ring. The terminal alkyne is particularly valuable for carbon-carbon bond-forming reactions, making it a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and materials science innovations.[2][3] The pentyloxy group imparts lipophilicity, which can be crucial for modulating the solubility and biological activity of target molecules.

This guide delves into the practical aspects of sourcing this compound, from understanding its synthetic origins to establishing robust quality control protocols upon receipt, ensuring the integrity of your research and development pipeline.

Core Chemical Properties and Synthetic Landscape

A foundational understanding of the molecule's properties and its common synthetic routes is essential for any researcher. This knowledge informs purification strategies and helps anticipate potential impurities from commercial sources.

Physicochemical and Structural Data

Quantitative data for this compound has been consolidated from various chemical databases and suppliers.

| Property | Value | Source |

| CAS Number | 79887-16-4 | PubChem[1] |

| Molecular Formula | C₁₃H₁₆O | PubChem[1] |

| Molecular Weight | 188.27 g/mol | PubChem[1] |

| IUPAC Name | 1-ethynyl-4-(pentyloxy)benzene | PubChem[1] |

| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C#C | Alfa Chemistry[4] |

| Boiling Point | 113-115°C / 2mm Hg | HANGZHOU LEAP CHEM[5] |

| Density | 1.0 ± 0.1 g/cm³ | HANGZHOU LEAP CHEM[5] |

Prevailing Synthesis Methodology: The Sonogashira Coupling